2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide
Description
This compound is a 1,2,4-triazole derivative featuring a 4-cyclohexyl and 5-(4-chlorophenyl) substitution on the triazole core. The sulfanyl acetyl moiety bridges the triazole ring to a hydrazinecarbothioamide group, which is further substituted with a phenyl group. Its synthesis likely follows established protocols for 4,5-disubstituted-1,2,4-triazole-3-thiols, involving cyclization of 2-acyl-N-(aryl)hydrazinecarbothioamides under basic conditions .
Properties
Molecular Formula |
C23H25ClN6OS2 |
|---|---|
Molecular Weight |
501.1 g/mol |
IUPAC Name |
1-[[2-[[5-(4-chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-phenylthiourea |
InChI |
InChI=1S/C23H25ClN6OS2/c24-17-13-11-16(12-14-17)21-27-29-23(30(21)19-9-5-2-6-10-19)33-15-20(31)26-28-22(32)25-18-7-3-1-4-8-18/h1,3-4,7-8,11-14,19H,2,5-6,9-10,15H2,(H,26,31)(H2,25,28,32) |
InChI Key |
DRHKRRBWINHHJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=C2SCC(=O)NNC(=S)NC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Hydrazinecarbothioamide Derivative: Start with the synthesis of the hydrazinecarbothioamide derivative. This involves reacting an appropriate hydrazine compound with a thioamide (e.g., phenyl isothiocyanate).
Triazole Formation: Next, cyclize the hydrazinecarbothioamide derivative with an appropriate alkyne (e.g., phenylacetylene) under basic conditions to form the triazole ring.
Industrial Production:
Industrial-scale production methods may involve multistep processes, optimization, and purification. Unfortunately, specific industrial protocols for this compound are not widely available.
Chemical Reactions Analysis
Oxidation/Reduction: The compound may undergo redox reactions, potentially affecting its biological activity.
Substitution: The chlorophenyl group could participate in substitution reactions.
Common Reagents: Reagents like oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and base (e.g., NaOH) may be involved.
Major Products: These reactions could yield various derivatives, including those with altered aromatic substituents.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antifungal, antibacterial, or antitumor agent.
Biochemical Studies: Explore its interactions with enzymes, receptors, or DNA.
Materials Science: Assess its use in organic electronics or sensors.
Mechanism of Action
Target Proteins: Identify proteins (enzymes, receptors) that interact with this compound.
Pathways: Investigate pathways affected by its binding (e.g., signal transduction, metabolic pathways).
Comparison with Similar Compounds
Structural Variations
Key structural differences among analogous compounds lie in substituents at positions 4 and 5 of the triazole ring, the sulfanyl-linked side chain, and the hydrazinecarbothioamide group.
Key Observations :
- Lipophilicity : Cyclohexyl (target) > phenyl (e.g., ) due to alkyl vs. aromatic substitution .
- Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl, sulfonyl) stabilize the triazole ring, enhancing metabolic stability .
- Tautomerism : Compounds like exist as thione tautomers, confirmed by IR absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) .
Spectral and Physicochemical Properties
- IR Spectroscopy :
- Solubility : Compounds with polar groups (e.g., sulfonyl in ) exhibit higher aqueous solubility than alkyl/aromatic analogs .
Biological Activity
The compound 2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a triazole ring, chlorophenyl groups, and a sulfanyl linkage, which contribute to its unique biological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 426.96 g/mol. The presence of multiple functional groups enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H23ClN4OS |
| Molecular Weight | 426.96 g/mol |
| IUPAC Name | 2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide |
| CAS Number | 309266-55-5 |
Synthesis
The synthesis of this compound typically involves several key reactions:
- Formation of the Triazole Ring : The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
- Introduction of Functional Groups : Chlorophenyl and cyclohexyl groups are introduced via nucleophilic substitution and Friedel-Crafts alkylation reactions, respectively.
- Formation of the Sulfanyl Linkage : The sulfanyl linkage is formed by reacting the triazole derivative with a thiol compound.
Antimicrobial Activity
Research has indicated that compounds containing triazole structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains and fungi. The presence of the chlorophenyl group enhances these activities by increasing lipophilicity and facilitating membrane penetration.
Anticancer Properties
The compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies have demonstrated that it exhibits potent antiproliferative activity against several types of cancer cells, including breast and glioblastoma tumor cells. The mechanism of action includes induction of apoptosis through oxidative stress pathways.
Case Study :
A study investigated the cytotoxic effects of similar thiosemicarbazone derivatives on glioblastoma multiforme cells. Results indicated that these compounds induced significant morphological changes characteristic of apoptosis at nanomolar concentrations, suggesting that the compound may share similar mechanisms of action due to its structural similarities .
The biological activity is believed to stem from the compound's ability to interact with specific molecular targets within cells. The triazole ring may inhibit enzymes involved in cell proliferation, while the sulfanyl group could facilitate binding to metal ions or other biomolecules critical for cellular function.
Comparative Analysis with Similar Compounds
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 2-(4-Chlorophenyl)acetamide | Lacks triazole ring | Moderate antimicrobial activity |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | Contains thiadiazole instead of triazole | Higher anticancer activity |
| 1-(3-Bromophenyl)-3-[5-(phenethyl)] | Features bromophenyl and phenethyl groups | Focused on different therapeutic areas |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
